3-(Bromomethyl)pyridine-2-carbonitrile

Vue d'ensemble

Description

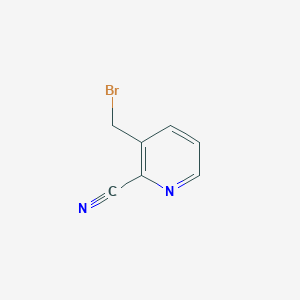

3-(Bromomethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the third position and a carbonitrile group at the second position of the pyridine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile typically involves the bromination of 2-methylpyridine followed by the introduction of a nitrile group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-bromomethyl-2-methylpyridine. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Applications De Recherche Scientifique

Organic Synthesis

3-(Bromomethyl)pyridine-2-carbonitrile serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives, enhancing its utility in synthetic chemistry.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromomethyl group can be replaced by nucleophiles such as amines or thiols. |

| Oxidation | Can be oxidized to form pyridine N-oxides. |

| Reduction | The nitrile group can be reduced to primary amines. |

Biological Applications

In biological research, this compound is investigated for its potential as a precursor in the development of bioactive molecules, particularly enzyme inhibitors. Its structural features enable it to interact with biological targets, making it a candidate for drug design.

- Case Study : Research has shown that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

Medicinal Chemistry

The compound's role in drug discovery is notable, especially in synthesizing compounds with antimicrobial and anticancer activities. Its reactivity allows for modifications that enhance biological activity.

| Target Activity | Potential Applications |

|---|---|

| Anticancer | Development of compounds targeting cancer cells. |

| Antimicrobial | Synthesis of agents effective against bacterial infections. |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing dyes and pigments. Its unique functional groups make it suitable for creating various products with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Bromomethyl)pyridine-2-carbonitrile involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the inhibition of enzyme activity or the modification of protein function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-2-methylpyridine: Similar structure but lacks the nitrile group.

3-Bromopyridine-2-carbonitrile: Similar structure but lacks the methyl group.

2-Bromo-3-methylpyridine: Similar structure but the bromine and methyl groups are at different positions

Uniqueness

3-(Bromomethyl)pyridine-2-carbonitrile is unique due to the presence of both a bromomethyl and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo both nucleophilic substitution and reduction reactions makes it a versatile intermediate in organic synthesis .

Activité Biologique

3-(Bromomethyl)pyridine-2-carbonitrile, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromomethyl group and a cyano group, is being explored for its pharmacological properties, particularly in antimicrobial and antiviral domains.

Chemical Structure

The chemical formula of this compound is . The molecular structure includes a pyridine ring with a bromomethyl substituent at the 3-position and a cyano group at the 2-position.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing the pyridine nucleus, including those with additional heterocycles, demonstrated enhanced antimicrobial effects against various pathogens. Specifically, derivatives similar to this compound have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | Not specified |

| Other Pyridine Derivative | C. albicans, A. niger | 2.18–3.08 μM |

Antiviral Activity

In light of the COVID-19 pandemic, there has been an emphasis on finding new antiviral agents. Pyridine derivatives are recognized for their antiviral properties, with studies suggesting that modifications to the pyridine structure can enhance efficacy against viruses like SARS-CoV-2 . The presence of functional groups like cyano and bromomethyl may contribute to increased interactions with viral proteins.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to alterations in their function and affecting biochemical pathways . Additionally, the cyano group may enhance the compound's reactivity and selectivity towards specific biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated several pyridine derivatives for their antimicrobial properties against clinical isolates. Compounds similar to this compound were found to possess significant inhibitory effects on bacterial growth, suggesting a potential role in treating infections caused by resistant strains .

- Antiviral Screening : In a recent investigation aimed at identifying new antiviral agents, derivatives containing the pyridine structure were screened for activity against viral infections. The results indicated promising antiviral effects, particularly in compounds modified with halogen groups such as bromine .

Propriétés

IUPAC Name |

3-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLVCQAYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438893 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-13-1 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.